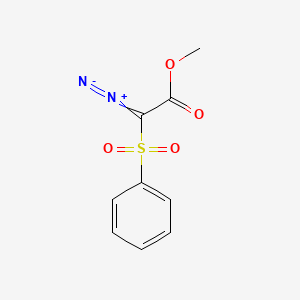

2-Diazo-2-(fenilsulfonil)acetato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

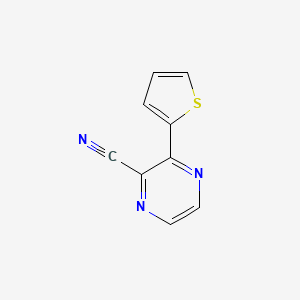

Methyl 2-diazo-2-(phenylsulfonyl)acetate, also known as methyl 2-(benzenesulfonyl)-2-diazoacetate, is an organic compound with the CAS Number: 70972-83-7 . It is a diazo derivative of methyl phenylacetate .

Synthesis Analysis

Methyl phenyldiazoacetate is prepared by treating methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base .

Molecular Structure Analysis

The InChI code for Methyl 2-diazo-2-(phenylsulfonyl)acetate is 1S/C9H8N2O4S/c1-15-9(12)8(11-10)16(13,14)7-5-3-2-4-6-7/h2-6H,1H3 . This indicates that the compound has a molecular weight of 240.24 .

Chemical Reactions Analysis

Methyl phenyldiazoacetate and many related derivatives are precursors to donor-acceptor carbenes, which can be used for cyclopropanation or to insert into C-H bonds of organic substrates. These reactions are catalyzed by dirhodium tetraacetate or related chiral complexes .

Physical And Chemical Properties Analysis

Methyl 2-diazo-2-(phenylsulfonyl)acetate is a clear to slightly cloudy liquid with a light orange to yellow color . It has a density of 1.305 g/mL at 20 °C . The compound has a melting point of 30°C and a boiling point of 165 °C/0.05 mmHg . It is insoluble in water .

Aplicaciones Científicas De Investigación

He realizado varias búsquedas para encontrar aplicaciones de investigación científica específicas para "2-Diazo-2-(fenilsulfonil)acetato de metilo", también conocido como "methyl 2-(benzenesulfonyl)-2-diazoacetate". Desafortunadamente, la información disponible de estas búsquedas no proporciona un análisis exhaustivo de aplicaciones únicas para este compuesto.

Sin embargo, los compuestos diazo en general han mostrado una reactividad diversa en la síntesis orgánica y se utilizan comúnmente como precursores de carbenos libres o carbenos metálicos. Pueden servir directamente como electrófilos o nucleófilos, y las reacciones de transferencia catalítica de carbenos han encontrado amplias aplicaciones en la síntesis orgánica .

Safety and Hazards

Methyl 2-diazo-2-(phenylsulfonyl)acetate is a flammable liquid and vapor that causes serious eye irritation. It may cause drowsiness or dizziness . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If inhaled, the victim should be moved to fresh air and kept at rest .

Mecanismo De Acción

Target of Action

Methyl 2-diazo-2-(phenylsulfonyl)acetate, also known as methyl 2-(benzenesulfonyl)-2-diazoacetate, is a complex organic compound. Similar compounds have been shown to target enzymes such as methionine aminopeptidase 2 .

Mode of Action

It’s known that diazo compounds can participate in various reactions, including cyclopropanation, ylide formation, and wolff rearrangement .

Biochemical Pathways

the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (MEP) pathway, and the mevalonic acid (MVA) pathway .

Result of Action

Similar compounds have been shown to have antimicrobial activity, suggesting that they may inhibit the growth of certain bacteria .

Action Environment

The action, efficacy, and stability of methyl 2-diazo-2-(phenylsulfonyl)acetate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, is known to be influenced by exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

methyl 2-(benzenesulfonyl)-2-diazoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c1-15-9(12)8(11-10)16(13,14)7-5-3-2-4-6-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNCGLSDUFKJNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

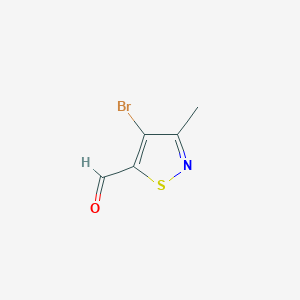

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B1406153.png)

![1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride](/img/structure/B1406160.png)

![1,4-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B1406162.png)

![1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone](/img/structure/B1406163.png)

amine](/img/structure/B1406164.png)